molecular formula C9H16N4OS B033203 Tebuthiuron CAS No. 34014-18-1

Tebuthiuron

Cat. No. B033203
CAS RN: 34014-18-1
M. Wt: 228.32 g/mol
InChI Key: HBPDKDSFLXWOAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tebuthiuron involves the formation of N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea. This process has been studied for optimizing the yield and purity of the compound. The specific synthesis pathway, however, is not detailed in the provided literature.

Molecular Structure Analysis

Tebuthiuron's molecular structure features a thiadiazole ring, which is crucial for its herbicidal activity. This structure interacts with soil components and biota in complex ways, affecting its mobility, persistence, and bioactivity.

Chemical Reactions and Properties

Tebuthiuron undergoes various chemical reactions in the environment, including sorption to soil particles and photodegradation. The presence of organic matter and clay in soil significantly influences its adsorption and mobility. Its degradation kinetics are affected by environmental conditions such as pH, temperature, and the presence of other chemicals.

Physical Properties Analysis

The physical properties of tebuthiuron, such as solubility in water and its adsorption characteristics to different soil types, dictate its environmental behavior. Its movement through soil layers and potential to reach aquatic environments depend on these properties.

Chemical Properties Analysis

Chemically, tebuthiuron is designed to disrupt plant growth, leading to weed control. It is metabolized in various organisms, leading to different metabolites. Its interaction with environmental components like titanium dioxide indicates its potential for degradation under specific conditions.

Scientific Research Applications

  • Control of Digitaria nuda in Sugarcane Crops : In sugarcane crops, Tebuthiuron was used to control Digitaria nuda but showed a lower level of control compared to other herbicides (Dias, Christoffoleti, & Tornisielo, 2005).

  • Improvement of Herbaceous Plant Species in Rangelands : The application of Tebuthiuron improved herbaceous plant species, increased biomass yields, and reduced bush density in treated rangelands (Shigwedha, Kahumba, & Shikangalah, 2020).

  • Reduction of Big Sagebrush Density : When applied at 0.6 kg/ha, Tebuthiuron reduced big sagebrush density by 84-92% after 28 months, with significant increases in grass production during the second and third growing seasons (McDaniel & Balliette, 1986).

  • Weed Control in Sugarcane Systems : In sugarcane straw, Tebuthiuron reached the highest control rates for weeds under different conditions (Negrisoli et al., 2007).

  • Estrogenic and Anti-Androgenic Effects on Nile Tilapias : Tebuthiuron caused estrogenic and anti-androgenic effects in male Nile tilapias at environmentally relevant concentrations (Devechi de Almeida et al., 2018).

  • Phytoremediation in Sugarcane Crops : Green manure species like Mucuna pruriens and Pennisetum glaucum can effectively phytoremediate soil with Tebuthiuron, aiding in decontamination of sugarcane crops (Ferreira et al., 2021).

  • Effects on Rangeland Ecosystems : Tebuthiuron controlled big sagebrush and increased western wheatgrass and downy brome in rangeland ecosystems (Whitson, Ferrell, & Alley, 1988).

  • Forage and Livestock Production : Tebuthiuron application at 2.2 kg/ha in the spring increased grass and improved the composition of grass stands, but daily steer gains were not increased after two growing seasons (Scifres, Stuth, Kirby, & Angell, 1981).

  • Ecological Risk Assessment : Tebuthiuron can cause major effects to over 85% of freshwater plant species within the first 12 days post-application, with 10-20% of species still predicted to be affected beyond this period (Dam, Camilleri, Bayliss, & Markich, 2004).

  • Persistence in Soil : Tebuthiuron persisted in all treated soils, with concentrations ranging from 0.08 to 0.49 g/g (Bovey, Meyer, & Hein, 1982).

Future Directions

A recent study has investigated the effect of Tebuthiuron and temperature increase related to climate change on the photosynthesis of Nitella microcarpa var. wrightii . The study highlights that unrestrained usage of pesticides such as Tebuthiuron could not only jeopardize the physiological performance of N. microcarpa but also negatively influence their carbon fixation and contribution to primary productivity in aquatic ecosystems .

properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
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InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14)
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InChI Key

HBPDKDSFLXWOAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC
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Molecular Formula

C9H16N4OS
Record name TEBUTHIURON
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DSSTOX Substance ID

DTXSID3024316
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Molecular Weight

228.32 g/mol
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Physical Description

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET]
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Solubility

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C
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Vapor Pressure

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method)
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Mechanism of Action

Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis.
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Product Name

Tebuthiuron

Color/Form

Colorless solid, Gray to dark brown pellet

CAS RN

34014-18-1
Record name TEBUTHIURON
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Melting Point

161.5-164 °C
Record name TEBUTHIURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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